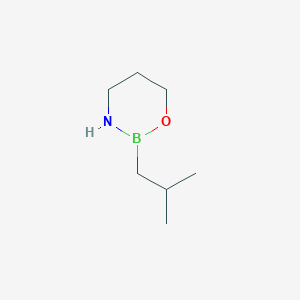
2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)-: is a chemical compound that belongs to the class of oxazaborines. These compounds are characterized by a heterocyclic structure containing boron, nitrogen, and oxygen atoms. The presence of boron in the ring structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- typically involves the reaction of boronic acids or boronates with amines and carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxazaborine ring. For example, a common synthetic route may involve the use of a palladium catalyst and a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boron atom in the ring structure, which can act as a Lewis acid, facilitating the formation of reactive intermediates.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions to form boronic esters or boroxines.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield boron-containing alcohols or amines.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or alkoxides, which can replace the boron atom or other substituents in the ring structure.
Major Products: The major products formed from these reactions include boronic esters, boroxines, boron-containing alcohols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- is used as a building block for the synthesis of complex molecules. Its unique reactivity and stability make it an ideal candidate for the development of new catalysts and ligands.
Biology: In biological research, the compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT), a targeted cancer treatment. The ability of the compound to selectively accumulate in tumor cells enhances the efficacy of BNCT.
Medicine: In medicine, derivatives of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- are investigated for their antimicrobial and antiviral properties. The compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of advanced materials, including polymers and ceramics. Its unique chemical properties contribute to the development of materials with enhanced mechanical, thermal, and electrical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the ring structure can form coordinate bonds with electron-rich sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- 2H-1,3-Oxazine, tetrahydro-2-phenyl-
- 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
Comparison: Compared to similar compounds, 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- exhibits unique reactivity due to the presence of the boron atom in the ring structure. This reactivity enhances its utility in various applications, such as catalysis and drug development. Additionally, the compound’s ability to form stable complexes with biological macromolecules distinguishes it from other oxazaborines and oxazines.
Propiedades
Número CAS |
112980-85-5 |
|---|---|
Fórmula molecular |
C7H16BNO |
Peso molecular |
141.02 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C7H16BNO/c1-7(2)6-8-9-4-3-5-10-8/h7,9H,3-6H2,1-2H3 |
Clave InChI |
RGLKPWUCKVLGSY-UHFFFAOYSA-N |
SMILES canónico |
B1(NCCCO1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


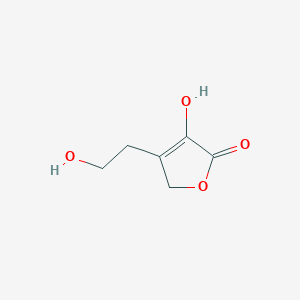
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
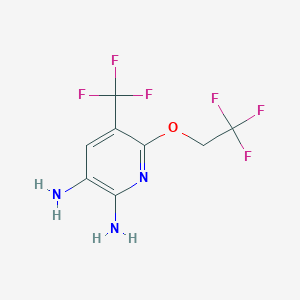

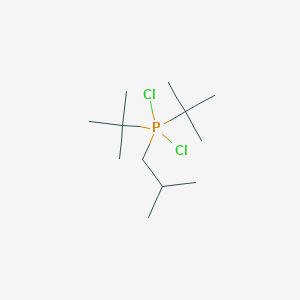

![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
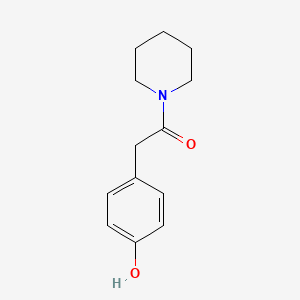


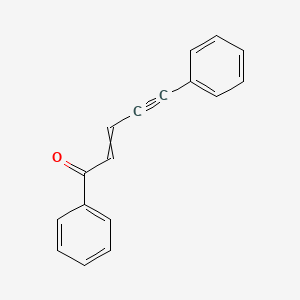
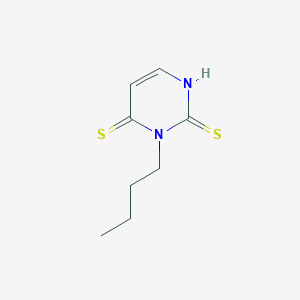
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
